molecular formula C4H7ClF3N B13456895 2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride

2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13456895
M. Wt: 161.55 g/mol
InChI Key: MNJCWCYGFJDQIW-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H7ClF3N It is a cyclopropane derivative that contains fluorine atoms, making it a fluorinated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropane derivatives with fluorinating agents. One common method is the fluorination of cyclopropanamine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require anhydrous solvents and low temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous solvents.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

    Oxidation: Oxidized amine derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-methylcyclopropanamine hydrochloride: A similar compound with a methyl group instead of a fluoromethyl group.

    1-(Fluoromethyl)cyclopropanamine hydrochloride: A related compound with a single fluorine atom on the methyl group.

Uniqueness

2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and biological properties compared to non-fluorinated or mono-fluorinated analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C4H7ClF3N

Molecular Weight

161.55 g/mol

IUPAC Name

2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C4H6F3N.ClH/c5-2-3(8)1-4(3,6)7;/h1-2,8H2;1H

InChI Key

MNJCWCYGFJDQIW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(CF)N.Cl

Origin of Product

United States

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